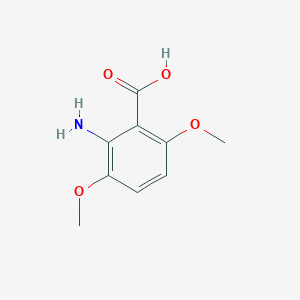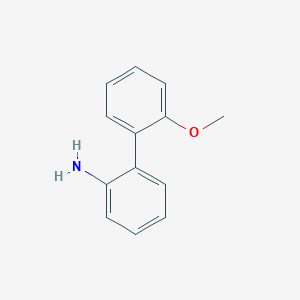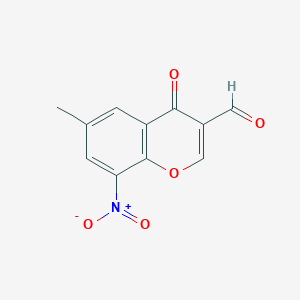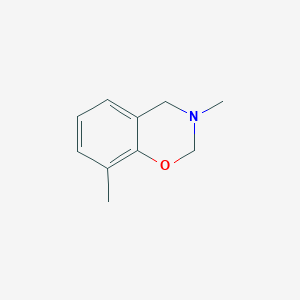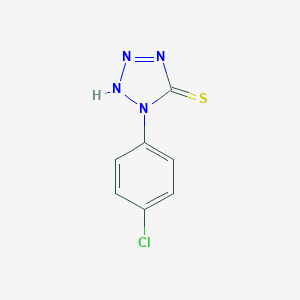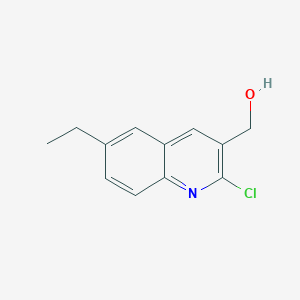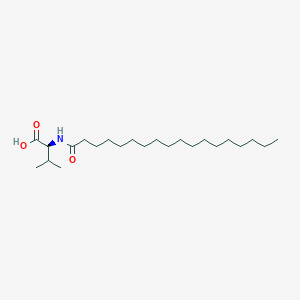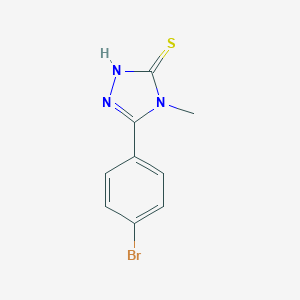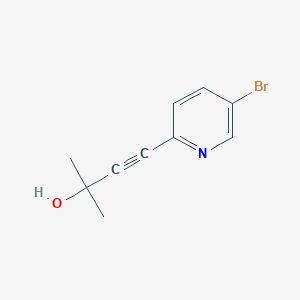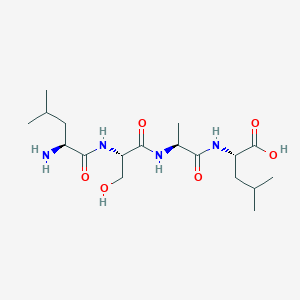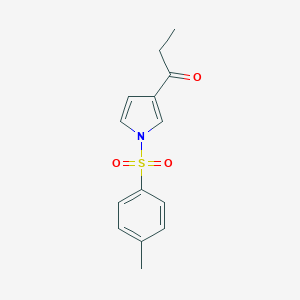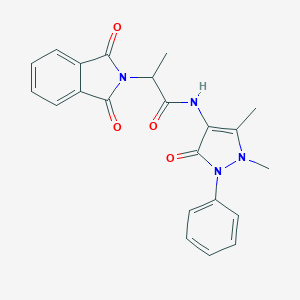
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)propanamide, commonly known as DPI, is a synthetic compound that has been widely used in scientific research. DPI has been found to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes and disease mechanisms.
Wirkmechanismus
DPI exerts its effects by inhibiting the activity of NADPH oxidase, which is responsible for generating ROS in cells. By inhibiting NADPH oxidase, DPI can reduce the levels of ROS in cells, which can lead to a reduction in oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
DPI has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of ROS in cells, reduce inflammation, and induce apoptosis in cancer cells. DPI has also been found to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
DPI has several advantages for lab experiments. It is a potent and selective inhibitor of NADPH oxidase, making it a valuable tool for studying oxidative stress and inflammation in cells. DPI is also relatively stable and easy to use in experiments.
However, DPI also has some limitations. It can be toxic to cells at high concentrations, and its effects can be influenced by the cell type and experimental conditions. Therefore, careful optimization of DPI concentration and experimental conditions is necessary to obtain reliable results.
Zukünftige Richtungen
There are several future directions for the use of DPI in scientific research. One potential application is in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. DPI has been shown to have neuroprotective effects, and further research could explore its potential as a therapeutic agent for these diseases.
Another future direction is in the study of cancer. DPI has been found to induce apoptosis in cancer cells, and further research could explore its potential as a cancer therapy. Additionally, DPI could be used in combination with other cancer therapies to enhance their effectiveness.
Conclusion
In conclusion, DPI is a valuable tool for scientific research, with various biochemical and physiological effects. Its ability to inhibit NADPH oxidase makes it a potent inhibitor of oxidative stress and inflammation, and its neuroprotective and anti-cancer effects make it a promising candidate for future therapeutic applications.
Synthesemethoden
DPI can be synthesized through a multi-step process that involves the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxylic acid with isatin, followed by the addition of propanoyl chloride. The resulting compound is then purified through column chromatography to obtain pure DPI.
Wissenschaftliche Forschungsanwendungen
DPI has been extensively used in scientific research to study various cellular processes, including inflammation, apoptosis, and oxidative stress. DPI has been found to inhibit the activity of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) in cells. By inhibiting NADPH oxidase, DPI can reduce oxidative stress and inflammation in cells.
Eigenschaften
CAS-Nummer |
81217-02-9 |
|---|---|
Produktname |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
Molekularformel |
C22H20N4O4 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C22H20N4O4/c1-13-18(22(30)26(24(13)3)15-9-5-4-6-10-15)23-19(27)14(2)25-20(28)16-11-7-8-12-17(16)21(25)29/h4-12,14H,1-3H3,(H,23,27) |
InChI-Schlüssel |
QABWXOJYSXLKMZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



